molecular formula C17H15N3O3 B5803739 2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No. B5803739
M. Wt: 309.32 g/mol
InChI Key: HGVDMCRTXWKSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as MIH, is a compound that has gained significant attention in scientific research due to its potential application in various fields. MIH is a synthetic compound that belongs to the class of hydrazones and has a molecular weight of 365.4 g/mol.

Mechanism of Action

The mechanism of action of 2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound also inhibits the expression of various proteins that are involved in the cell cycle, such as cyclin D1 and CDK4/6. The inhibition of these proteins leads to the arrest of the cell cycle and eventual cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vivo and in vitro. This compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound also exhibits anti-inflammatory activity by inhibiting the expression of various pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its potent cytotoxic activity against various cancer cell lines. This compound is also relatively easy to synthesize and purify, making it an attractive compound for research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One potential direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. The potential application of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease, is also an area of future research. Overall, this compound has shown great potential in various scientific research areas, and further investigation of its properties and applications is warranted.

Synthesis Methods

2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is synthesized using a multi-step process that involves the condensation of 2-methoxybenzohydrazide and 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a suitable catalyst. The resulting product is purified through recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential application in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell death by activating the apoptotic pathway and inhibiting the proliferation of cancer cells.
This compound has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neuronal cells. This compound also enhances the cognitive function of animals with Alzheimer's disease.

properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20-13-9-5-3-7-11(13)15(17(20)22)18-19-16(21)12-8-4-6-10-14(12)23-2/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDMCRTXWKSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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